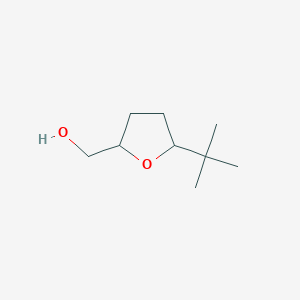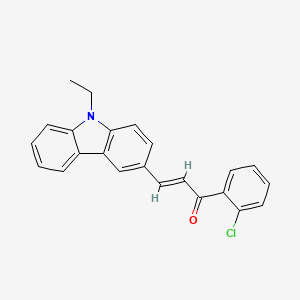
2,2-Difluoro-1-phenyl-cyclopropanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-phenyl-cyclopropanemethanol is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a hydroxymethyl group. It is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-phenyl-cyclopropanemethanol typically involves the reaction of 2,2-difluoro-1-phenyl-cyclopropanecarboxylic acid with reducing agents. One common method is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether, which yields the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-phenyl-cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid.
Reduction: Various cyclopropane derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2-Difluoro-1-phenyl-cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-phenyl-cyclopropanemethanol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The exact pathways and molecular targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Contains a benzodioxole ring.
2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid: Has a single fluorine atom and a different substitution pattern.
Uniqueness
2,2-Difluoro-1-phenyl-cyclopropanemethanol is unique due to its combination of a cyclopropane ring, phenyl group, and two fluorine atoms, which confer distinct chemical properties. Its hydroxymethyl group allows for further chemical modifications, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
(2,2-difluoro-1-phenylcyclopropyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Clé InChI |
KDYYISXEIZVLTK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)


![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)

